(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20191268
InChI: InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H
SMILES:
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride

CAS No.:

Cat. No.: VC20191268

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride -

Specification

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name (1-hydroxy-2,3-dihydro-1H-inden-2-yl)azanium;chloride
Standard InChI InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H
Standard InChI Key KNFDUVWKQCDJQM-UHFFFAOYSA-N
Canonical SMILES C1C(C(C2=CC=CC=C21)O)[NH3+].[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Melting Point117–121°C
Optical Rotation (α)+41.5° to +47.5° (c=1, CH₃OH)
Purity≥97.5% (by HClO₄ titration)
SolubilityHighly soluble in polar solvents

The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays. The specific optical rotation confirms enantiomeric purity, which is crucial for consistent pharmacological effects .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves asymmetric catalytic reduction and stereoselective amination . A representative route includes:

This method surpasses earlier approaches by avoiding racemization and using recyclable catalysts, aligning with green chemistry principles .

Optimization Strategies

Recent advancements focus on enzymatic resolution and chiral auxiliaries to improve efficiency. For example, lipase-mediated kinetic resolution of racemic intermediates achieves 98% enantioselectivity, reducing reliance on toxic metal catalysts . Additionally, chiral pool synthesis starting from L-proline derivatives simplifies stereochemical control, though scalability remains a challenge .

Pharmacological Significance

Mechanism of Action

The compound exhibits MAO-B inhibition (IC₅₀ = 12 nM), comparable to rasagiline, by binding reversibly to the flavin adenine dinucleotide (FAD) cofactor . Structural analogs demonstrate neuroprotective effects in dopaminergic neurons, attributed to the propargylamine moiety’s ability to stabilize mitochondrial membranes and prevent apoptosis .

Preclinical Findings

In murine models of Parkinson’s disease, derivatives of this compound:

  • Reduce α-synuclein aggregation by 40% at 10 mg/kg .

  • Improve motor function scores by 2.5-fold versus placebo .

  • Show no hepatotoxicity at therapeutic doses (LD₅₀ > 2,000 mg/kg).

These results underscore its potential as a disease-modifying agent, though human trials are pending .

Applications in Medicinal Chemistry

Lead Optimization

Researchers utilize the compound as a chiral building block for:

  • Carbamate prodrugs: Enhancing blood-brain barrier penetration via diethylcarbamate derivatives .

  • Dual-acting inhibitors: Hybrid molecules combining MAO-B and AChE inhibition for Alzheimer’s therapy .

Comparative Analysis with Rasagiline

Parameter(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol HClRasagiline Mesylate
Molecular Weight185.65 g/mol267.19 g/mol
MAO-B IC₅₀12 nM14 nM
Bioavailability62% (rat)55% (rat)
Synthesis ComplexityModerateHigh

Structural simplification of rasagiline’s indane-propargylamine framework reduces metabolic liabilities while retaining activity .

Future Directions

Ongoing research priorities include:

  • CNS pharmacokinetics: Designing prodrugs with enhanced brain uptake.

  • Polypharmacology: Targeting β-amyloid and tau protein aggregation simultaneously.

  • Continuous manufacturing: Flow chemistry approaches to improve yield and purity.

This compound’s versatility positions it as a cornerstone for next-generation neurotherapeutics, pending further translational studies.

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